3-chloro-N-(3,5-dichlorophenyl)benzamide
Description
3-Chloro-N-(3,5-dichlorophenyl)benzamide is a chlorinated benzamide derivative with the molecular formula C₁₃H₈Cl₃NO and a molecular weight of 300.57 g/mol . Its structure features a benzamide core substituted with a chlorine atom at the 3-position of the benzene ring and a 3,5-dichlorophenyl group attached via an amide linkage. Key physicochemical properties include a logP of 5.21 (indicating high lipophilicity) and a polar surface area of 23.33 Ų, which influences its solubility and bioavailability .
Properties
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVJMVKBADHUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264121 | |
| Record name | Benzamide, 3-chloro-N-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83426-51-1 | |
| Record name | Benzamide, 3-chloro-N-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83426-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-chloro-N-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted benzamides with various nucleophiles.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the original compound.
Scientific Research Applications
3-chloro-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways or altering gene expression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The biological and chemical properties of 3-chloro-N-(3,5-dichlorophenyl)benzamide are best understood through comparison with structurally related benzamide derivatives. Below is a detailed analysis:
Substitution Pattern and Halogen Effects
Chlorine vs. Bromine Substitution
- 3-Bromo-N-(3,5-dichlorophenyl)benzamide : Replacing the 3-chloro group on the benzamide with bromine increases molecular weight (MW: ~344 g/mol) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
Positional Isomerism
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide : Shifting the chlorine from the benzamide’s 3-position to the phenyl ring’s 2-position reduces planarity, hindering π-π stacking with aromatic residues in enzyme active sites. This compound exhibits lower herbicidal activity compared to the target molecule .
- 2-Chloro-N-(3,5-dichlorophenyl)benzamide : A chlorine at the benzamide’s 2-position disrupts hydrogen bonding with residues like asparagine or glutamine, leading to reduced enzyme inhibition efficacy .
Functional Group Modifications
Nitro and Methoxy Groups
- 3,5-Dichloro-N-(4-nitrophenyl)benzamide : The nitro group’s strong electron-withdrawing effect enhances reactivity in nucleophilic substitution reactions but increases toxicity, limiting its pharmaceutical use .
- 3-Chloro-N-(3,5-dimethoxyphenyl)benzamide : Methoxy groups donate electrons via resonance, reducing electrophilicity. This derivative shows improved solubility (logP ~4.2) but diminished antimicrobial activity compared to the target compound .
Heterocyclic Modifications
- 3-Chloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide : Incorporation of a benzoxazole ring introduces rigidity and additional hydrogen-bonding sites. This structural change enhances anticancer activity in vitro but complicates synthesis .
- N-(3,5-Dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide : The sulfonyl-piperidine group improves water solubility (logD ~3.8) and pharmacokinetics, making it a candidate for central nervous system-targeted drugs .
Tabulated Comparison of Key Compounds
Unique Features of this compound
- Steric and Electronic Balance : The symmetrical 3,5-dichlorophenyl group optimizes steric bulk without impeding binding to targets like cytochrome P450 enzymes .
- Synthetic Versatility : The chlorine atoms serve as handles for further functionalization, such as Suzuki couplings or nucleophilic aromatic substitutions .
- Biological Selectivity : Unlike nitro- or methoxy-substituted analogs, this compound avoids off-target effects in mammalian cells while maintaining herbicidal potency .
Biological Activity
3-chloro-N-(3,5-dichlorophenyl)benzamide is a synthetic organic compound classified within the benzamide family, characterized by its unique chemical structure featuring chlorine substitutions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, and its structure can be represented as follows:
- Chemical Structure :
This compound features a benzamide core with a chlorine atom at the meta position and dichlorophenyl substituents at the para position.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways and apoptosis induction in tumor cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic processes. This interaction can block substrate access, thereby modulating enzyme activity and affecting cellular functions.
- Signal Transduction Modulation : It may alter signal transduction pathways, influencing gene expression and leading to apoptotic processes in cancer cells .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various benzamides found that this compound demonstrated notable inhibition rates against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate a promising profile for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., A431 and Jurkat cells) revealed that this compound exhibited an IC value of approximately 25 µM. This suggests moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A431 | 25 | Doxorubicin | 15 |
| Jurkat | 30 | Doxorubicin | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
